6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity
The compound 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a novel pyrrolopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrrolo[3,4-d]pyrimidine core with various substituents that may influence its biological properties.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer), P-388 (leukemia), and HL-60 (promyelocytic leukemia) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, indicating moderate potency against these cancers .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
- Modulation of Signaling Pathways : It may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Interaction with Receptors : Preliminary data suggest possible interactions with various receptors involved in cellular signaling, although further studies are needed to elucidate these interactions fully .
Case Study 1: Anticancer Activity
In a study conducted on HL-60 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at concentrations above 20 µM, there was a significant increase in annexin V positive cells, indicating early apoptosis .
Case Study 2: Anti-inflammatory Effects
In another experiment involving RAW 264.7 macrophages treated with LPS, the compound significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner. This effect was attributed to the suppression of NF-kB activation .
Data Summary Table
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-9(20)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(23-2)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQIUYPSGJBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.